((4-Chlorophenyl)sulfonyl)-8-quinolylamine

概要

説明

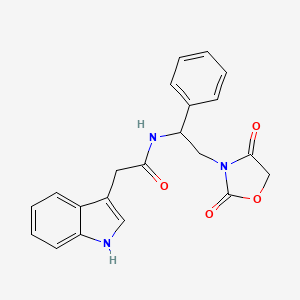

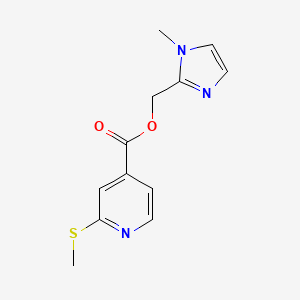

((4-Chlorophenyl)sulfonyl)-8-quinolylamine, abbreviated as CSPQ, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. CSPQ has a unique structure that is composed of a quinoline ring and a sulfonyl group. It is a colorless solid that is soluble in a variety of organic solvents. CSPQ has demonstrated a range of interesting properties that make it an interesting compound for scientific research.

科学的研究の応用

1. Anticancer Potential

(4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives have been studied for their potential in cancer treatment. One study synthesized compounds with sulfonamide fragments, including variants of (4-Chlorophenyl)sulfonyl-8-quinolylamine, and tested them against various cancer cell lines. These compounds showed significant in vitro cytotoxic activities and induced the expression of pro-apoptotic genes, mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).

2. Structural and Spectroscopic Analysis

Studies have also focused on the structural and spectroscopic characteristics of (4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives. For instance, DFT and TD-DFT/PCM calculations were performed to determine structural parameters, spectroscopic characterization, and NLO properties of these compounds (Wazzan et al., 2016).

3. Antiviral Activity

There is evidence suggesting the antiviral potential of (4-Chlorophenyl)sulfonyl-8-quinolylamine derivatives. A study synthesized derivatives and evaluated them for their anti-tobacco mosaic virus activity, showing that some compounds possessed certain antiviral activities (Chen et al., 2010).

4. Crystal and Molecular Structure

Research has also been conducted on the crystal and molecular structure of related compounds. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined, showing significant biological activity and distinctive molecular arrangements (Adamovich et al., 2017).

5. Synthesis and Conversion Processes

The synthesis and conversion processes of (4-Chlorophenyl)sulfonyl-8-quinolylamine and its derivatives have been a focus of research. For example, a study detailed the synthesis of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which are key intermediates in the synthesis of certain pharmaceuticals (Lenihan et al., 1999).

作用機序

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSQETNTOFPAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)

![tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B3011163.png)